Cyclosporin E
Overview
Description
Cyclosporin E is a cyclic peptide with immunosuppressive properties, derived from the fungus Tolypocladium inflatum. It is structurally related to other cyclosporins, which are known for their ability to inhibit the activity of the immune system, making them valuable in preventing organ transplant rejection and treating autoimmune diseases .
Mechanism of Action
Target of Action
Cyclosporin E, also known as Cyclosporine, primarily targets T cells, a crucial component of the immune system . It specifically inhibits the adaptive immune responses by blocking T cell-dependent biosynthesis of lymphokines, particularly interleukin 2, at the level of messenger ribonucleic acid (mRNA) transcription .
Mode of Action
this compound interacts with its targets by selectively inhibiting the activation and maturation of various cell types involved in cell-mediated immunity . This inhibition occurs at the level of mRNA transcription, blocking the production of lymphokines, particularly interleukin 2 . This results in a reduction of immune responses, making this compound a potent immunosuppressant .
Biochemical Pathways
this compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade . It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to calcineurin blocking activity . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects that modulate immune responses .
Pharmacokinetics
this compound exhibits complex pharmacokinetics. Following oral administration, the absorption of this compound is slow and incomplete, with bioavailability ranging from less than 5% to 89% in transplant patients . It is highly bound to erythrocytes and plasma proteins, and approximately 80% of the drug in plasma is bound to lipoproteins . The distribution of this compound in blood can be affected by a patient’s hematocrit and lipoprotein profile . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation .
Result of Action
The primary result of this compound’s action is immunosuppression. By inhibiting the activation of T-helper cells and the release of lymphokines, this compound prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It reduces the production of a range of cytokines, inhibiting the activation and/or maturation of various cell types, including those involved in cell-mediated immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound is affected by the P-450 system in the liver . Drugs that affect the P-450 system also impact the metabolism of this compound . Furthermore, the absorption of this compound can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food .
Biochemical Analysis
Biochemical Properties
Cyclosporin E interacts with various enzymes, proteins, and other biomolecules. It is known to bind to cyclophilin, an intracellular protein, inhibiting calcineurin, a protein phosphatase . This inhibition leads to a decrease in the transcription of interleukin-2 (IL-2) and other cytokines, particularly in T helper lymphocytes .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily acts on T cells, influencing the induction phase rather than the proliferative phase of lymphoid populations . It impacts cell function by inhibiting a number of lymphokines such as IL-2, gamma-interferon (IFN), and other factors associated with T helper cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. By binding to cyclophilin, it inhibits calcineurin, leading to a decrease in the transcription of IL-2 and other cytokines . This inhibition of transcription is believed to be responsible for the immunosuppressive actions of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that the immunosuppressive activity of Cyclosporin analogues can be reduced by minor variations in the structure of certain amino acids
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study on uveal melanoma in rabbits showed that tumor regression correlated with immune-system recovery following reduction or arrest of Cyclosporin
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the intestine and the liver by CYP450 enzymes, predominantly CYP3A4 with contributions from CYP3A5 . About 25 different metabolites of Cyclosporin have been identified .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be lipophilic, allowing it to easily penetrate cells via passive diffusion . The distribution of Cyclosporin in the blood consists of 33%-47% in plasma, 4%-9% in lymphocytes, 5%-12% in granulocytes, and 41%-58% in erythrocytes .
Subcellular Localization
A considerable proportion of Cyclosporin synthetase, the key enzyme involved in the synthesis of Cyclosporin, has been detected at the vacuolar membrane . The product Cyclosporin was localized in the fungal vacuole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin E involves the formation of a cyclic peptide structure through a series of peptide bond formations. The process typically starts with the synthesis of individual amino acids, followed by their sequential coupling to form the peptide chain. The final step involves cyclization to form the cyclic structure. Specific reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Tolypocladium inflatum. The fungus is cultured in large bioreactors under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of this compound to enhance its properties or to create analogues with improved efficacy or reduced toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs without degrading the compound .
Major Products: The major products formed from the reactions of this compound include various analogues with modified side chains or functional groups. These analogues are often tested for their immunosuppressive activity and other pharmacological properties .
Scientific Research Applications
Cyclosporin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its effects on cellular processes and immune system modulation.
Medicine: Used in research on immunosuppressive therapies for organ transplantation and autoimmune diseases.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications .
Comparison with Similar Compounds
Cyclosporin E is similar to other cyclosporins, such as Cyclosporin A, in its structure and immunosuppressive properties. this compound has unique features that distinguish it from other cyclosporins:
Cyclosporin A: The most well-known cyclosporin, used extensively in clinical settings for its potent immunosuppressive effects.
Cyclosporin G: An analogue of Cyclosporin A with reduced nephrotoxicity.
FK-506 (Tacrolimus): Another immunosuppressive agent that inhibits calcineurin but has a different chemical structure.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
(3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)60(83)70(21)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)71(22)46(31-36(9)10)59(82)69(20)45(30-35(7)8)55(78)66-49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,77)(H,66,78)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYUKMELXLDBD-WKHWYDSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904565 | |
Record name | Cyclosporin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63798-73-2 | |
Record name | Cyclosporin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclosporin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOSPORIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26496N541O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Cyclosporin A and Cyclosporin E?
A1: this compound is a natural analogue of Cyclosporin A. The primary structural difference lies in the amino acid residue at position 2. [] In this compound, this position is occupied by L-α-aminobutyric acid, while in Cyclosporin A it is occupied by L-α-aminoisovaleric acid. This difference might seem minor, but it can lead to alterations in binding affinity and biological activity. []
Q2: How does this compound exist in solution, and does it differ from Cyclosporin A?
A2: Nuclear Magnetic Resonance (NMR) studies have revealed that unlike Cyclosporin A, this compound exists as a single conformation in both polar and nonpolar solvents. [] This contrasts with Cyclosporin A, which can adopt multiple conformations due to cis-trans isomerization of its amide bonds. [] This difference in conformational flexibility may impact their respective interactions with target molecules.
Q3: Has the three-dimensional structure of this compound been solved, and how does it compare to Cyclosporin A?
A3: Yes, the crystal structure of this compound has been successfully determined using X-ray diffraction. [] It crystallizes from acetone as an acetone solvate monohydrate, unlike Cyclosporin A, which crystallizes as a tetragonal dihydrate under the same conditions. [] This difference in crystallization behavior suggests subtle variations in their three-dimensional structures and interactions with solvent molecules.
Q4: What is known about the stability of this compound?
A4: While specific studies on this compound stability are limited within the provided abstracts, it's important to consider that cyclic peptides like Cyclosporins can be susceptible to degradation pathways such as hydrolysis and oxidation. [] Formulation strategies for Cyclosporin A often involve protecting the molecule from these degradation pathways to improve its stability and shelf-life. [] It is plausible that similar approaches might be explored for this compound.
Q5: Are there any known applications of this compound beyond its immunosuppressive activity?
A5: While this compound, like other Cyclosporins, is primarily recognized for its immunosuppressive properties, the provided abstracts do not delve into additional applications. [] Further research is needed to explore its potential in other therapeutic areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.